Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate is a fused heterocyclic compound belonging to the thieno[2,3-b]pyridine family. Its structure features a thienopyridine core substituted with a 4-methoxyphenyl group at position 6, a trifluoromethyl group at position 4, and an ethyl benzoate ester linked via a carbonylamino bridge at position 2. The compound’s synthesis typically follows established protocols for thieno[2,3-b]pyridines, involving cyclization and functionalization steps .
Properties
CAS No. |
617694-26-5 |
|---|---|
Molecular Formula |
C25H20F3N3O4S |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
ethyl 4-[[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H20F3N3O4S/c1-3-35-24(33)14-4-8-15(9-5-14)30-22(32)21-20(29)19-17(25(26,27)28)12-18(31-23(19)36-21)13-6-10-16(34-2)11-7-13/h4-12H,3,29H2,1-2H3,(H,30,32) |
InChI Key |
NXHAFXXKDRQBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Intermediate Formation
The thieno[2,3-b]pyridine core is constructed using a modified Gewald reaction , a two-step process that forms 2-aminothiophenes. As described in PMC studies, ketones or aldehydes react with elemental sulfur and cyanoacetates under basic conditions to yield 2-aminothiophene-3-carboxylates. For this compound, a substituted ketone precursor—likely 4-methoxyacetophenone —undergoes cyclocondensation with cyanoacetic acid ethyl ester and sulfur in the presence of morpholine or diethylamine. This forms the 2-aminothiophene intermediate, which is subsequently fused with a pyridine ring via thermal cyclization using formamide or ammonium acetate at 150–180°C.
Key Reaction Conditions:
| Step | Reagents/Conditions | Role |
|---|---|---|
| Thiophene formation | 4-Methoxyacetophenone, cyanoacetic acid ethyl ester, S₈, morpholine, 80–100°C | Cyclocondensation |
| Pyridine annulation | Formamide, 150–180°C, 6–8 hr | Ring fusion |
Functionalization at Position 4: Trifluoromethylation
The introduction of the trifluoromethyl (-CF₃) group at position 4 is achieved via electrophilic substitution or cross-coupling . Patent EP2008654A1 describes the use of trifluoromethyl copper (I) complexes under Ullmann-type conditions, where the thieno[2,3-b]pyridine intermediate reacts with CF₃Cu in dimethylacetamide (DMAc) at 120°C. Alternatively, Langlois’ reagent (CF₃SO₂Na) in the presence of tert-butyl hydroperoxide (TBHP) and a copper catalyst enables radical trifluoromethylation.
Amino Group Introduction at Position 3
The 3-amino group is installed through nitro reduction or direct amination . A nitro precursor is first synthesized by nitrating the thieno[2,3-b]pyridine core using fuming nitric acid in sulfuric acid at 0–5°C. Catalytic hydrogenation with Pd/C or Raney Ni in ethanol then reduces the nitro group to an amine. Patent data emphasize the use of H₂ gas (1–3 atm) at room temperature for 12–24 hr to achieve >95% conversion.
Substituent Modification: 4-Methoxyphenyl Integration
Suzuki-Miyaura Coupling for Aryl Group Attachment
The 4-methoxyphenyl group at position 6 is introduced via Suzuki-Miyaura cross-coupling . The thieno[2,3-b]pyridine intermediate, functionalized with a bromine or iodine atom at position 6, reacts with 4-methoxyphenylboronic acid under palladium catalysis. Typical conditions include:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or NaHCO₃
-
Solvent : Dioxane/water (4:1)
Yields exceed 80% when using microwave-assisted synthesis (150°C, 30 min), as noted in PMC studies.
Amide Bond Formation with Ethyl 4-Aminobenzoate
Carboxylic Acid Activation
The thieno[2,3-b]pyridine-2-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. Reaction conditions involve refluxing in dichloromethane (DCM) or toluene for 2–4 hr, followed by solvent evaporation under vacuum.
Coupling with Ethyl 4-Aminobenzoate
The acyl chloride reacts with ethyl 4-aminobenzoate in the presence of a base such as triethylamine (TEA) or pyridine to form the amide bond. Solvents like DCM or THF are used at 0–25°C for 6–12 hr. VulcanChem reports yields of 70–85% after purification by column chromatography.
Final Esterification and Purification
Ethyl Ester Formation
While the benzoate ester is typically pre-formed in the starting material (ethyl 4-aminobenzoate), alternative routes may involve esterification of 4-aminobenzoic acid with ethanol using H₂SO₄ or DCC/DMAP as catalysts.
Purification Techniques
Crude product is purified via:
-
Silica gel chromatography (hexane/ethyl acetate gradient)
-
Recrystallization from ethanol/water mixtures
Emerging Methodologies and Optimization
Microwave-Assisted Synthesis
PMC studies highlight microwave irradiation to accelerate key steps:
Chemical Reactions Analysis
Ester Hydrolysis
-
Reaction : The ethyl ester group undergoes saponification under basic conditions (e.g., NaOH/EtOH) to yield the corresponding carboxylic acid.
-
Conditions : Reflux in aqueous ethanol with NaOH (1–2 M) for 4–6 hours .
-
Application : Used to generate water-soluble derivatives for pharmacological studies .
Amide Hydrolysis
-
Reaction : The amide linkage is resistant to mild hydrolysis but cleaved under strong acidic (HCl/H₂SO₄) or basic (LiAlH₄) conditions.
Amino Group Reactivity
-
Acylation : The free amino group reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides.
-
Conditions : Room temperature in dry DCM with triethylamine .
Electrophilic Aromatic Substitution
-
Nitration/Sulfonation : The electron-rich thieno[2,3-b]pyridine ring undergoes nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at the 5-position due to directing effects of the trifluoromethyl group .
Suzuki Coupling
-
Reaction : The brominated analog (if synthesized) participates in palladium-catalyzed coupling with aryl boronic acids.
Heterocycle Formation
-
With Thiourea : Reacts with thiourea under basic conditions to form thiazole-fused derivatives .
-
With Hydrazines : Forms pyrazole analogs via cyclocondensation .
Reduction of Nitro Groups
-
Reaction : If nitro derivatives are synthesized, they reduce to amines using H₂/Pd-C or Fe/HCl.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate have been evaluated for their anticancer properties. For instance, derivatives of thieno[2,3-b]pyridine have shown promising results as inhibitors of various cancer cell lines, particularly through their action on tyrosine kinases .
- A study highlighted the synthesis of thieno[2,3-b]pyridine derivatives that exhibited significant antiproliferative effects against tumor cells, suggesting that modifications to this scaffold can enhance biological activity .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and metabolic stability |
| Methoxy group | Improves solubility and bioavailability |
| Thieno[2,3-b]pyridine core | Provides a scaffold for interaction with biological targets |
Case Studies
- Synthesis and Evaluation :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thieno[2,3-b]pyridine core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 5, )
This analogue shares the thieno[2,3-b]pyridine core and 4-methoxyphenyl substituent but differs in key functional groups:
- Substituents at Position 5 : Ethoxycarbonyl (vs. absent in the target compound).
- Substituents at Position 6 : Methyl (vs. trifluoromethyl in the target compound).
- Functional Group at Position 2 : Carboxamide (vs. ethyl benzoate ester).
Impact :
Ethyl N-{4-Aryl-2-Cyano-5-Ethoxycarbonyl-6-Methylthieno[2,3-b]Pyridin-3-yl}-Methanimidates (6a,b, )
These derivatives feature cyano and ethoxycarbonyl groups at positions 2 and 5, respectively. The absence of a trifluoromethyl group reduces electron-withdrawing effects, which could lower stability under physiological conditions.
Furo[2,3-b]Pyridine Derivatives
Ethyl 3-Amino-6-(4-Bromophenyl)-4-(Trifluoromethyl)Furo[2,3-b]Pyridine-2-Carboxylate ()
This compound replaces the thieno (sulfur-containing) ring with a furo (oxygen-containing) ring, altering electronic properties:
- Heteroatom in Core: Oxygen (furo) vs. sulfur (thieno).
- Substituent at Position 6 : 4-Bromophenyl (vs. 4-methoxyphenyl).
Impact :
- The furo ring’s lower polarizability compared to thieno may reduce intermolecular interactions in solid-state structures .
Data Tables
Table 1. Structural and Molecular Comparison
Research Findings and Implications
Synthetic Flexibility: The target compound’s trifluoromethyl and ethyl benzoate groups demonstrate the adaptability of thieno[2,3-b]pyridine scaffolds for tuning electronic and steric properties .
Comparative Reactivity: The thieno core’s sulfur atom may facilitate stronger π-π stacking interactions compared to the furo analogue, which could influence crystallization or target binding .
Q & A
Basic Question: What multi-step synthetic routes are recommended for synthesizing Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the thieno[2,3-b]pyridine core. Key steps include:
- Step 1: Preparation of the 3-amino-thieno[2,3-b]pyridine scaffold via Biginelli-like cyclocondensation, using ethyl acetoacetate, thiourea derivatives, and substituted aldehydes under acidic conditions (e.g., HCl/EtOH) .
- Step 2: Introduction of the trifluoromethyl group at the 4-position via nucleophilic substitution or radical trifluoromethylation, often employing CuI or photoredox catalysts .
- Step 3: Coupling the activated carbonyl (e.g., via CDI or chloroformate) with ethyl 4-aminobenzoate to form the final amide linkage. Purity is verified using HPLC (C18 column, acetonitrile/water gradient) .
Advanced Question: How can contradictions in NMR spectral data for structural confirmation be resolved?
Methodological Answer:
Discrepancies in -NMR signals (e.g., splitting patterns of aromatic protons or amine groups) often arise from dynamic effects or solvent interactions. Strategies include:
- Variable Temperature (VT) NMR: To identify rotational barriers in the amide bond or thieno-pyridine ring .
- 2D NMR (HSQC, HMBC): To assign coupling between the trifluoromethyl group and adjacent protons, resolving overlaps in the 6.5–8.5 ppm region .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
Basic Question: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- FTIR: Confirm the presence of amide (C=O stretch at ~1650–1700 cm) and ester (C-O at ~1250 cm) groups .
- LC-MS: Quantify purity (>95%) and verify molecular weight (e.g., [M+H] at m/z 518.1 using ESI+) .
- X-ray Crystallography: Resolve steric effects of the 4-methoxyphenyl and trifluoromethyl groups, particularly if polymorphism is suspected .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogues by replacing the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess electronic effects on target binding .
- Trifluoromethyl Modifications: Test bioisosteres (e.g., CF → Cl or Br) to evaluate hydrophobicity and metabolic stability .
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the amide and π-π stacking of the thieno-pyridine core .
Advanced Question: What strategies mitigate hydrolytic degradation of the ester and amide linkages under physiological conditions?
Methodological Answer:
- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester to slow esterase-mediated hydrolysis .
- Pro-drug Approach: Replace the ethyl ester with a pivaloyloxymethyl (POM) group, which is cleaved intracellularly .
- pH Stability Studies: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., benzoic acid derivatives) .
Advanced Question: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. The trifluoromethyl group enhances metabolic stability (t > 6 h in liver microsomes) .
- Solubility Optimization: COSMO-RS simulations to predict solubility in DMSO/water mixtures, guided by experimental validation via nephelometry .
Basic Question: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Reactive Intermediates: Use Schlenk lines for air-sensitive steps (e.g., trifluoromethylation) and maintain inert atmospheres (N/Ar) .
- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles when handling acyl chlorides or toxic reagents (e.g., KMnO) .
- Waste Disposal: Quench reaction residues with 10% NaHCO before disposal to neutralize acidic byproducts .
Advanced Question: How can regioselectivity challenges in thieno-pyridine functionalization be addressed?
Methodological Answer:
- Directing Groups: Install a temporary pyridyl directing group at the 2-position to steer electrophilic substitution (e.g., bromination) to the 6-position .
- Microwave-Assisted Synthesis: Enhance regioselectivity in cyclization steps by optimizing temperature (80–120°C) and reaction time (10–30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
